2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile
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Overview
Description
2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is an organic compound characterized by its unique structure, which includes a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile typically involves the use of commercially available starting materials. One common method involves the reaction of 2-methyl-4-phenylbut-3-yn-2-ol with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or other substituted derivatives.
Scientific Research Applications
2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: May serve as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenylbut-3-yn-2-ol
- 2-Methyl-4-phenyl-2-trimethylsilyloxybutane
- 2-Phenyl-2-[(trimethylsilyl)oxy]acetonitrile
Uniqueness
2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile is unique due to the presence of both a trimethylsilyl group and a nitrile group, which provides it with distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for selective reactions and the formation of a wide range of derivatives.
Properties
CAS No. |
108583-48-8 |
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Molecular Formula |
C14H19NOSi |
Molecular Weight |
245.39 g/mol |
IUPAC Name |
2-methyl-4-phenyl-2-trimethylsilyloxybut-3-enenitrile |
InChI |
InChI=1S/C14H19NOSi/c1-14(12-15,16-17(2,3)4)11-10-13-8-6-5-7-9-13/h5-11H,1-4H3 |
InChI Key |
NGOVUYGKOJTWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
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